2-{[9-(4-Butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-(4-methylbenzyl)acetamide
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Overview
Description
2-{[9-(4-Butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-(4-methylbenzyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives This compound is characterized by its unique structure, which includes a butoxyphenyl group, a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[9-(4-Butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-(4-methylbenzyl)acetamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The butoxyphenyl group is introduced via nucleophilic substitution reactions, while the sulfanyl-acetamide linkage is formed through thiolation and subsequent acylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis have been explored to reduce reaction times and improve efficiency . Additionally, catalyst-free methods have been investigated to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-{[9-(4-Butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the butoxyphenyl group or the sulfanyl-acetamide linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Industry: Its potential use in the development of new materials and pharmaceuticals has been explored.
Mechanism of Action
The mechanism of action of 2-{[9-(4-Butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound’s sulfanyl-acetamide linkage is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
Uniqueness
2-{[9-(4-Butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-(4-methylbenzyl)acetamide stands out due to its unique combination of a butoxyphenyl group, a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, and a sulfanyl-acetamide linkage. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C27H28N6O2S |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C27H28N6O2S/c1-3-4-15-35-22-11-9-21(10-12-22)23-16-24-26-29-30-27(32(26)13-14-33(24)31-23)36-18-25(34)28-17-20-7-5-19(2)6-8-20/h5-14,16H,3-4,15,17-18H2,1-2H3,(H,28,34) |
InChI Key |
WNIUCPPFRJUGHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NCC5=CC=C(C=C5)C)C3=C2 |
Origin of Product |
United States |
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